N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation and are often dysregulated in cancer .
Mode of Action
This interaction can inhibit the kinase activity, leading to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDKs can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s worth noting that similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that such compounds are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDKs like similar compounds, it could potentially lead to cell cycle arrest and apoptosis . This could result in the inhibition of tumor cell proliferation, making it a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, including kinase inhibition and antimicrobial properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target protein kinases and have shown potential as anticancer agents.
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This specificity can result in more effective and targeted therapeutic applications .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGFBHDZCYVMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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